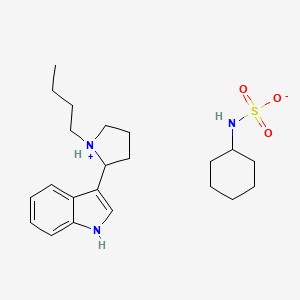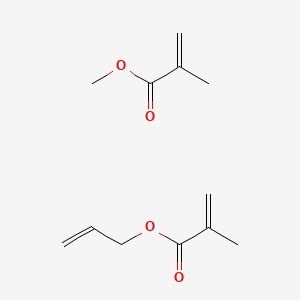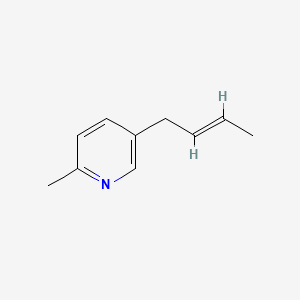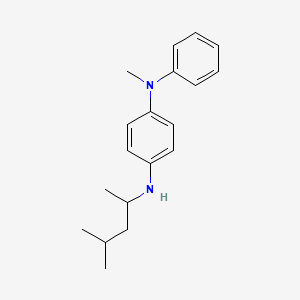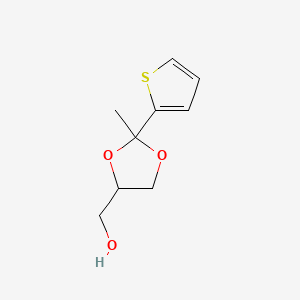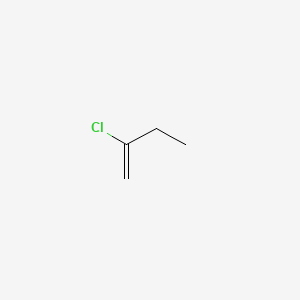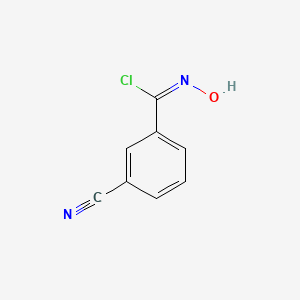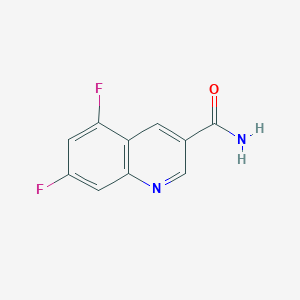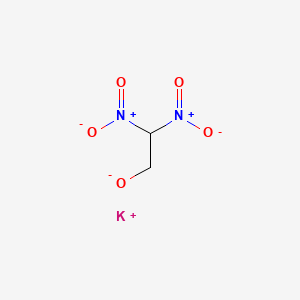
N-(1-(o-Chlorophenoxy)-2-propyl)-2-(diethylamino)-N-ethylacetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a propan-2-yl-ethylamino moiety, and a diethylazanium chloride component. It is primarily used in experimental and research settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride typically involves the reaction of 2-chlorophenol with propylene oxide to form 2-(2-chlorophenoxy)propan-2-ol. This intermediate is then reacted with ethylamine to produce 2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethanol. Finally, the compound is quaternized with diethyl sulfate to yield [2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
[2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of substituted phenoxy derivatives.
科学的研究の応用
[2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The compound’s structure allows it to interact with proteins and other biomolecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
- [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride
- [2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-dimethylazanium chloride
Uniqueness
Compared to similar compounds, [2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium chloride exhibits unique properties due to the presence of the diethylazanium chloride moiety. This structural feature enhances its solubility and reactivity, making it more effective in certain applications.
特性
CAS番号 |
102585-42-2 |
|---|---|
分子式 |
C17H28Cl2N2O2 |
分子量 |
363.3 g/mol |
IUPAC名 |
[2-[1-(2-chlorophenoxy)propan-2-yl-ethylamino]-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C17H27ClN2O2.ClH/c1-5-19(6-2)12-17(21)20(7-3)14(4)13-22-16-11-9-8-10-15(16)18;/h8-11,14H,5-7,12-13H2,1-4H3;1H |
InChIキー |
CTAWIBCFDKECSW-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CC(=O)N(CC)C(C)COC1=CC=CC=C1Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chlorhydrate de methylamino-3-beta amino-17-beta androstene [French]](/img/structure/B13741380.png)
